molecular formula C14H8ClN3O B2679627 1-chloro-2-formyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile CAS No. 107145-02-8

1-chloro-2-formyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Cat. No.: B2679627
CAS No.: 107145-02-8
M. Wt: 269.69
InChI Key: OZLFBGHXGDRFQT-UHFFFAOYSA-N
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Description

1-chloro-2-formyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development

Preparation Methods

The synthesis of 1-chloro-2-formyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles under mild reaction conditions. This process can be catalyzed by transition metals such as nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-chloro-2-formyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-chloro-2-formyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-2-formyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-chloro-2-formyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile include other imidazo[1,2-a]pyridine derivatives such as 1-chloro-2-ethyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O/c1-8-9(6-16)14-17-11-4-2-3-5-12(11)18(14)13(15)10(8)7-19/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLFBGHXGDRFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1C=O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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